molecular formula C17H20N2O4S B2923273 methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate CAS No. 2097860-04-1

methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate

Cat. No.: B2923273
CAS No.: 2097860-04-1
M. Wt: 348.42
InChI Key: DXAPTSHLIWDBFE-UHFFFAOYSA-N
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Description

Methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate is a complex organic compound featuring an indole ring system, a pyrrolidinyl group, and a sulfanylacetate moiety

Synthetic Routes and Reaction Conditions:

  • Indole Synthesis: The indole core can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.

  • Pyrrolidinyl Group Introduction: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions involving appropriate pyrrolidinyl halides.

  • Sulfanylacetate Formation: The sulfanylacetate moiety can be introduced through the reaction of a thiol with an acyl chloride or anhydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The indole ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the pyrrolidinyl group to yield saturated analogs.

  • Substitution: Nucleophilic substitution reactions can be used to modify the pyrrolidinyl and sulfanylacetate moieties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and thiols are used, often in the presence of a base.

Major Products Formed:

  • Oxidized indole derivatives

  • Saturated pyrrolidinyl analogs

  • Substituted sulfanylacetate derivatives

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials. Biology: Indole derivatives are known for their biological activity, and this compound may exhibit properties such as antimicrobial, antiviral, and anticancer activities. Medicine: Industry: Use in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

  • 1-BOC-6-methoxyindole-2-boronic acid

Uniqueness: This compound is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

methyl 2-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-22-12-4-3-11-7-15(18-14(11)8-12)17(21)19-6-5-13(9-19)24-10-16(20)23-2/h3-4,7-8,13,18H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAPTSHLIWDBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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